(2S)-Octyl-alpha-hydroxyglutarate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.

Synthesis Analysis

This involves a detailed description of how the compound can be synthesized from readily available starting materials, including reaction conditions and yields.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis

This section would detail the compound’s reactivity, including common reactions it undergoes, its reaction mechanisms, and the products it forms.Physical And Chemical Properties Analysis

This would include the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, stability, etc.).Scientific Research Applications

2HG is a potent competitor of α-ketoglutarate (α-KG) and can inhibit multiple α-KG-dependent dioxygenases, which are important for epigenetic modifications. Its accumulation is linked to an elevated risk of malignant tumors (Qing-Yun Cheng et al., 2015).

It plays a significant role in the pathophysiology of 2-hydroxyglutaric aciduria (2HGA), tumors harboring mutant isocitrate dehydrogenase 1/2 (IDH1/2mt), and clear cell renal cell carcinoma (ccRCC). 2HG is considered an oncometabolite, attracting attention for its oncogenic mechanism (Xin Du & Hai Hu, 2021).

2HG, particularly the S-enantiomer, can influence the fate of immune cells such as CD8+ T-lymphocytes. It acts as an immunometabolite, linking environmental conditions to immune function and fate through a metabolic-epigenetic axis (P. Tyrakis et al., 2016).

In L-2-hydroxyglutaric aciduria, a disorder caused by mutations in a gene encoding L-2-hydroxyglutarate dehydrogenase, L-2HG accumulates, leading to toxic effects on the mammalian brain and an increased susceptibility to developing tumors (E. Schaftingen et al., 2009).

2HG can influence cellular metabolism, such as by inhibiting ATP synthase and mTOR signaling, which has implications for lifespan extension and cancer therapy (Xudong Fu et al., 2015).

2HG, produced by IDH mutations, can impair homologous recombination in DNA repair, rendering cancer cells sensitive to poly(adenosine 5′-diphosphate–ribose) polymerase (PARP) inhibitors. This finding suggests a potential therapeutic strategy for cancers with IDH mutations (Parker L. Sulkowski et al., 2017).

Safety And Hazards

This section would detail any known hazards associated with the compound, such as toxicity, flammability, environmental impact, etc.

Future Directions

This would involve a discussion of areas for future research, such as potential applications of the compound, unanswered questions about its behavior, etc.

For a specific compound like “(2S)-Octyl-alpha-hydroxyglutarate”, you would need to consult the primary literature or authoritative databases for this information. If you have access to a university library, they can often help you access these resources. Alternatively, online databases like PubChem, ChemSpider, and others might have some of this information available. Please note that not all compounds will have all of this information available, especially if they are not widely studied. If you have any other questions or need further clarification, feel free to ask!

properties

IUPAC Name |

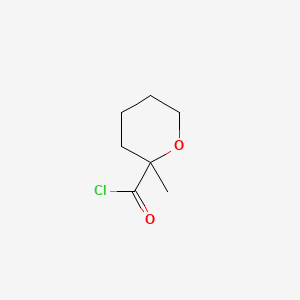

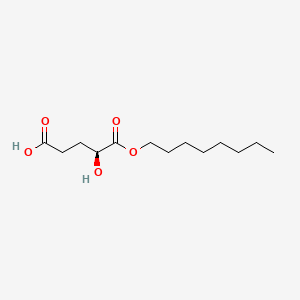

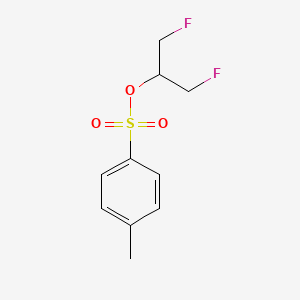

(4S)-4-hydroxy-5-octoxy-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O5/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16/h11,14H,2-10H2,1H3,(H,15,16)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZOKTKSGUOCCM-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C(CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCOC(=O)[C@H](CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-Octyl-alpha-hydroxyglutarate | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

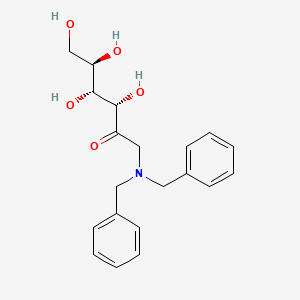

![(2S)-4-[(E)-2-[2-carboxy-6-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-2,3-dihydroindol-1-yl]ethenyl]-2,3-dihydropyridine-2,6-dicarboxylic acid](/img/structure/B570839.png)